molecular formula C21H25ClN2O2 B2405574 2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-01-6

2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2405574
CAS RN: 1052077-01-6
M. Wt: 372.89
InChI Key: DTMZBVGHZJPBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a tetrahydrofuran ring, a benzimidazole ring, and a hydrochloride group. Tetrahydrofuran is a commonly used solvent in organic chemistry, and benzimidazole is a type of aromatic heterocyclic compound . The presence of these functional groups could suggest potential uses in pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The benzimidazole ring system is planar and aromatic, while the tetrahydrofuran ring is non-planar .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and tetrahydrofuran rings . The benzimidazole ring is electron-rich and could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups . For example, the benzimidazole ring could contribute to the compound’s stability and resistance to oxidation .

Scientific Research Applications

Nonpeptide Angiotensin II Receptor Antagonists

A study highlighted the discovery of a series of nonpeptide angiotensin II (AII) receptor antagonists, underscoring the potential of imidazole derivatives in creating potent, orally active antihypertensives. These compounds, including tetrazole derivatives, have shown significant promise in the treatment of hypertension, indicating the broader applicability of imidazole-based structures in designing antihypertensive drugs (Carini et al., 1991).

Diverse Chemical Library Generation

Research utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for various alkylation and ring closure reactions demonstrated the capacity to generate a structurally diverse library of compounds. This study showcases the versatility of utilizing specific hydrochloride compounds in synthesizing a wide range of chemical entities for potential pharmacological screening (Roman, 2013).

Advanced Synthesis Techniques for Imidazoles

An improved synthesis method for imidazol-2-ylidenes by the reduction of imidazole-2-(3H)-thiones was reported, demonstrating the advancements in synthetic chemistry for creating imidazole derivatives. This method provides excellent yields, further contributing to the ease of synthesizing complex molecules for research applications (Kuhn & Kratz, 1993).

Tetrahydrosalen Synthesis

The synthesis of tetrahydrosalens from hydrolyzing certain bases with hydrochloric acid represents another dimension of chemical synthesis, facilitating the production of compounds that could have applications in catalysis or as part of material science investigations (Rivera et al., 2004).

Antiviral Activity

The development of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides through a palladium coupling methodology points towards the exploration of imidazole derivatives in antiviral drug development. Such studies highlight the potential therapeutic applications of these compounds against viruses like human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1) (Gudmundsson et al., 2003).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[3-(3-methylphenoxy)propyl]-2-(oxolan-2-yl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-16-7-4-8-17(15-16)24-14-6-12-23-19-10-3-2-9-18(19)22-21(23)20-11-5-13-25-20;/h2-4,7-10,15,20H,5-6,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMZBVGHZJPBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CCCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride

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